Cas no 1804752-47-3 (Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
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- MDL: MFCD25478139
- Inchi: 1S/C8H6BrF2NO2/c1-14-8(13)4-2-3-5(7(10)11)12-6(4)9/h2-3,7H,1H3
- InChI Key: LJNONQWGESCKJT-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OC)C=CC(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 216
- XLogP3: 2.4
- Topological Polar Surface Area: 39.2
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076525-250mg |
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 97% | 250mg |
$475.20 | 2022-04-01 | |
| Alichem | A029076525-500mg |
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 97% | 500mg |
$782.40 | 2022-04-01 | |
| Alichem | A029076525-1g |
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 97% | 1g |
$1,475.10 | 2022-04-01 | |
| Enamine | EN300-8892853-0.05g |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 95.0% | 0.05g |
$285.0 | 2025-02-21 | |
| Enamine | EN300-8892853-0.1g |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 95.0% | 0.1g |
$426.0 | 2025-02-21 | |
| Enamine | EN300-8892853-0.25g |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 95.0% | 0.25g |
$607.0 | 2025-02-21 | |
| Enamine | EN300-8892853-0.5g |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 95.0% | 0.5g |
$959.0 | 2025-02-21 | |
| Enamine | EN300-8892853-1.0g |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 95.0% | 1.0g |
$1229.0 | 2025-02-21 | |
| Enamine | EN300-8892853-2.5g |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 95.0% | 2.5g |
$2408.0 | 2025-02-21 | |
| Enamine | EN300-8892853-5.0g |
methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate |
1804752-47-3 | 95.0% | 5.0g |
$3562.0 | 2025-02-21 |
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
Recent Advances in the Application of Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate (CAS: 1804752-47-3) in Chemical Biology and Pharmaceutical Research
Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate (CAS: 1804752-47-3) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This compound's unique chemical structure, featuring a bromo and difluoromethyl substituents on the pyridine ring, enables versatile reactivity, making it a valuable building block for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of potent kinase inhibitors. Researchers utilized Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate as a precursor to develop selective inhibitors targeting aberrant kinase activity in cancer cells. The study reported significant anti-proliferative effects in vitro, with IC50 values in the nanomolar range, underscoring the compound's potential in oncology drug development.
In addition to its applications in cancer research, this compound has been employed in the design of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed its use in synthesizing novel pyridine-based derivatives with broad-spectrum antibacterial activity. The incorporation of the difluoromethyl group was found to enhance metabolic stability and bioavailability, addressing a common challenge in antimicrobial drug design.
From a synthetic chemistry perspective, Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate serves as a versatile scaffold for various cross-coupling reactions. Recent advancements in palladium-catalyzed coupling methodologies have expanded its utility in constructing complex heterocyclic systems. A 2024 study in Organic Letters showcased its effectiveness in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient access to diverse pharmacophores.
The compound's safety profile and handling considerations have also been the subject of recent investigations. While generally stable under standard laboratory conditions, proper precautions are recommended when working with this brominated pyridine derivative, particularly regarding potential skin and eye irritation. Recent safety assessments published in Chemical Research in Toxicology provide updated guidelines for its handling in research settings.
Looking forward, the unique properties of Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate position it as a promising candidate for further exploration in drug discovery. Ongoing research is investigating its application in PROTAC (Proteolysis Targeting Chimera) technology and covalent inhibitor design, potentially opening new avenues in targeted therapy development. The compound's commercial availability from major chemical suppliers has facilitated its widespread adoption in pharmaceutical research laboratories worldwide.
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